3-((1H-Benzo[d]imidazol-2-yl)amino)-4-(((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione
Description
This compound (CAS: 2565792-36-9, MW: 534.61 g/mol) is a cyclobutene-dione derivative featuring a benzimidazole moiety, a 6-methoxyquinoline group, and a vinyl-substituted quinuclidine scaffold. The molecule’s stereochemistry (specified by (S) and (1S,2S,4S,5R) configurations) may influence its bioactivity and selectivity .
Properties
IUPAC Name |
3-(1H-benzimidazol-2-ylamino)-4-[[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N6O3/c1-3-17-16-37-13-11-18(17)14-25(37)26(20-10-12-32-22-9-8-19(40-2)15-21(20)22)35-27-28(30(39)29(27)38)36-31-33-23-6-4-5-7-24(23)34-31/h3-10,12,15,17-18,25-26,35H,1,11,13-14,16H2,2H3,(H2,33,34,36)/t17-,18-,25-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRJZXQHBPQUAV-JZWJADFXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC6=NC7=CC=CC=C7N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC5=C(C(=O)C5=O)NC6=NC7=CC=CC=C7N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Benzimidazoles
are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications. They are key components to functional molecules that are used in a variety of everyday applications. They have been deployed in traditional applications in pharmaceuticals and agrochemicals.
Quinolines
, on the other hand, display a variety of powerful biological activities including inhibition of cellular proliferation and developmental changes. Chloroquinoline, a type of alkaloid, is as abundant as quinoline. Previous studies have indicated that chloroquinoline derivatives display preferable biological activities such as anticancer and antiproliferation activities.
Biological Activity
The compound 3-((1H-Benzo[d]imidazol-2-yl)amino)-4-(((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione has garnered attention due to its potential biological activities. This article explores its structural properties, mechanisms of action, and various biological assays that highlight its efficacy against different pathogens.
Chemical Structure and Properties
This compound features a complex molecular structure characterized by the presence of a benzimidazole core linked to a cyclobutene dione moiety. The molecular formula is , with a molecular weight of approximately 534.62 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. Research indicates that benzimidazole derivatives often exhibit antimicrobial properties by inhibiting essential bacterial enzymes and disrupting cellular processes. The following mechanisms have been proposed:
- Inhibition of Cell Division : Compounds containing benzimidazole fragments have been shown to inhibit FtsZ protein, crucial for bacterial cell division .
- Antimicrobial Activity : The compound exhibits significant antimicrobial effects against various strains, including Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) reported as low as 3.9 µg/mL for certain derivatives .
Antimicrobial Activity
A series of studies have evaluated the antimicrobial efficacy of this compound and its derivatives:
These results suggest that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development as an antibacterial agent.
Case Studies
- Case Study on Antibacterial Efficacy : A recent study synthesized multiple benzimidazole derivatives and tested their effects against Staphylococcus aureus strains, including MRSA. The most potent compounds displayed MIC values significantly lower than traditional antibiotics, indicating a promising alternative for treating resistant infections .
- Biofilm Inhibition : Another aspect of research focused on the ability of the compound to inhibit biofilm formation in Candida albicans. The results demonstrated that certain derivatives not only inhibited initial biofilm formation but also eradicated established biofilms, highlighting their potential in treating chronic infections .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- The compound has been investigated for its potential as an anticancer agent. Studies indicate that derivatives of benzimidazole often exhibit significant cytotoxicity against various cancer cell lines. For instance, research has shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells .
- Inhibition of Protein Kinases
- Antimicrobial Properties
Research Case Studies
Synthetic Applications
The synthesis of this compound involves several steps that can be adapted for the production of related analogs. The synthetic pathway typically includes:
- Formation of the Benzo[d]imidazole Ring : Utilizing known methods for constructing imidazole derivatives.
- Quinoline Integration : Employing techniques such as palladium-catalyzed coupling reactions to introduce the quinoline moiety.
- Cyclobutene Dione Formation : Utilizing cycloaddition reactions to form the cyclobutene structure effectively.
Comparison with Similar Compounds
Key Research Findings
Selectivity trade-offs : The compound’s rigid structure may limit off-target effects but reduce adaptability to conformational changes in enzymes like HDACs .
Stereochemical impact : The (1S,2S,4S,5R)-quinuclidine configuration enhances hydrophobic interactions, as shown in comparative MD simulations with epimerized analogs .
Synthetic accessibility : Unlike SAHA or ripasudil, the compound’s cyclobutene-dione core requires multistep synthesis, posing challenges for scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
